Alkylation: Alkylation of the hydroxyl group of 6-bromo-2-naphthol with 2-bromopropane in the presence of a base such as potassium carbonate can yield 2-Bromo-6-(propan-2-yloxy)naphthalene. []
Chemical Reactions Analysis
Suzuki Coupling: The bromine atom allows for the use of 2-Bromo-6-(propan-2-yloxy)naphthalene in palladium-catalyzed Suzuki coupling reactions, a versatile method for forming carbon-carbon bonds between aromatic rings. []
Applications
Materials Science: Halogenated naphthalene derivatives, especially brominated ones, have found applications in the development of organic semiconductors due to their electron-transporting properties. [] 2-Bromo-6-(propan-2-yloxy)naphthalene could potentially be used as a building block for organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Ligand in Metal Complexes: 2-Bromo-6-(propan-2-yloxy)naphthalene can potentially act as a ligand in metal complexes. The oxygen atom in the propan-2-yloxy group and the pi-electrons of the naphthalene ring can coordinate to metal centers. Such complexes could find applications in catalysis or as sensors. []
Related Compounds
Compound Description: 2-Bromo-6-fluoro-naphthalene is a compound used in the pharmaceutical industry. A cost-effective method to synthesize this compound using tobiasic acid as a starting material has been described. []
Relevance: This compound shares a naphthalene core with 2-Bromo-6-(propan-2-yloxy)naphthalene, with both having a bromine atom at the 2-position. They differ in the substituent at the 6-position, with 2-Bromo-6-fluoro-naphthalene having a fluorine atom. []
Compound Description: In this compound, the two aromatic residues are nearly coplanar, and the two bromine atoms at the Csp(3) atoms are in a trans conformation. []
Relevance: This compound features a naphthalene ring system like 2-Bromo-6-(propan-2-yloxy)naphthalene. While 2-Bromo-6-(propan-2-yloxy)naphthalene has a bromine substitution at the 2-position, this molecule has additional bromine substitutions on a propanone substituent at the 2-position. []
Compound Description: This compound can be effectively synthesized via a two-step process involving iodination of the corresponding bis(hexachlorocyclopentadiene) adduct of naphthalene in methanesulfonic acid, followed by a retro Diels-Alder reaction and sublimation. []
Relevance: This compound shares the core naphthalene structure with 2-Bromo-6-(propan-2-yloxy)naphthalene. The difference lies in the type and position of halogen substitutions. While 2-Bromo-6-(propan-2-yloxy)naphthalene features a bromine atom at the 2-position and a propan-2-yloxy group at the 6-position, 2,3-Diiodonaphthalene has iodine atoms at the 2- and 3-positions. []
Compound Description: Similar to 2,3-Diiodonaphthalene, this compound can also be efficiently synthesized in two steps. This involves the iodination of the bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene in methanesulfonic acid, followed by a retro Diels-Alder reaction and sublimation. []
Compound Description: This compound, abbreviated as MTIBN, acts as a bidentate hydroxy-azomethine ligand. It is synthesized through the reaction of 2-amino-4-methoxybenzothiazole with 6-bromo-2-hydroxy-1-naphthaldehyde in an absolute ethanolic solution. []
1,6-Bis(prop-2-yn-1-yloxy)naphthalene
Compound Description: This compound features two prop-2-yn-1-yloxy groups attached to a naphthalene ring system at the 1- and 6-positions. Its crystal packing exhibits C—H⋯π interactions involving the terminal ethynyl H atoms and ethynyl groups. []
Relevance: Similar to 2-Bromo-6-(propan-2-yloxy)naphthalene, this compound also has a naphthalene ring. They both have alkoxy substituents at the 6-position of the naphthalene ring, although the specific alkoxy groups differ. []
Compound Description: D6DN2C belongs to the naphthalene family and is studied for its fluorescence properties. It has potential applications in the fluorescence field. []
Compound Description: This Schiff base ligand is synthesized through the condensation of naphthalene-2-sulfonylhydrazide with 4-bromo-2-thiophenecarboxaldehyde. []
Relevance: Although this compound does not have the same core structure as 2-Bromo-6-(propan-2-yloxy)naphthalene, it is included due to its structural similarity and presence within the same study on naphthalene derivatives. It highlights the diversity of substituents and their impact on molecular properties within this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.